molecular formula C11H13NO B14000366 3-Methyl-2-phenylbut-2-enamide CAS No. 7465-12-5

3-Methyl-2-phenylbut-2-enamide

Cat. No.: B14000366
CAS No.: 7465-12-5
M. Wt: 175.23 g/mol
InChI Key: VBLLQIIORJNPCN-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbut-2-enamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl group attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylbut-2-enamide typically involves the reaction of 3,3-dimethylacryloyl chloride with aniline in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature. After the reaction, the mixture is quenched with saturated sodium bicarbonate, and the organic layer is separated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutenoic acids, while reduction could produce phenylbutanamines.

Scientific Research Applications

3-Methyl-2-phenylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenylbut-2-enoic acid
  • 3-Methyl-2-phenylbutanamide
  • 2-Phenylbut-2-enamide

Uniqueness

3-Methyl-2-phenylbut-2-enamide is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a phenyl group with a butenamide backbone makes it versatile for various chemical transformations and applications.

Properties

CAS No.

7465-12-5

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-methyl-2-phenylbut-2-enamide

InChI

InChI=1S/C11H13NO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13)

InChI Key

VBLLQIIORJNPCN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)N)C

Origin of Product

United States

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